LS-tetrasaccharide c
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Overview
Description
LSTc, also known as LS-tetrasaccharide c, is a human lactooligosaccharide found on glycoproteins and glycolipids. It serves as a specific recognition motif for the human JC polyomavirus (JCV). This compound holds considerable potential for research into progressive multifocal leukoencephalopathy (PML) .
Preparation Methods
Synthetic Routes and Reaction Conditions
LSTc can be synthesized through complex carbohydrate chemistry techniques. The synthesis involves the assembly of monosaccharide units into the desired oligosaccharide structure. This process typically requires the use of glycosyl donors and acceptors, along with specific catalysts and protecting groups to ensure regioselectivity and stereoselectivity .
Industrial Production Methods
Industrial production of LSTc is not widely documented, but it would likely involve large-scale synthesis using automated carbohydrate synthesizers. These machines can efficiently assemble oligosaccharides by sequentially adding monosaccharide units under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
LSTc undergoes various chemical reactions, including:
Oxidation: LSTc can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the functional groups on LSTc, such as reducing aldehydes to alcohols.
Substitution: Substitution reactions can introduce different functional groups onto the LSTc molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated or aldehyde-functionalized LSTc, while reduction can produce alcohol-functionalized LSTc .
Scientific Research Applications
LSTc has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate chemistry and glycosylation reactions.
Biology: Investigated for its role in cell recognition and signaling processes.
Medicine: Explored for its potential in treating diseases such as progressive multifocal leukoencephalopathy (PML) by inhibiting JC polyomavirus infection
Mechanism of Action
LSTc exerts its effects by serving as a recognition motif for the JC polyomavirus. The virus binds specifically to LSTc on the surface of host cells, facilitating viral entry and infection. By inhibiting this interaction, LSTc can prevent the virus from infecting cells, thereby offering potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
LSTa (LS-tetrasaccharide a): Another human lactooligosaccharide with similar structural features.
LSTb (LS-tetrasaccharide b): Similar to LSTc but with different glycosidic linkages.
LSTd (LS-tetrasaccharide d): Another structurally related compound with potential biological activity
Uniqueness of LSTc
LSTc is unique due to its specific recognition by the JC polyomavirus, making it a valuable tool for studying viral infections and developing antiviral therapies. Its distinct structure and binding properties set it apart from other similar compounds .
Properties
CAS No. |
64003-55-0 |
---|---|
Molecular Formula |
C37H62N2O29 |
Molecular Weight |
998.9 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-23(53)26(56)27(57)34(64-18)66-30-17(8-44)63-33(20(25(30)55)39-11(2)46)67-32-24(54)16(7-43)62-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1 |
InChI Key |
SXMGGNXBTZBGLU-JRZQLMJNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O)O |
Origin of Product |
United States |
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